molecular formula C20H24N4O3S B277755 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea

Cat. No. B277755
M. Wt: 400.5 g/mol
InChI Key: MSGQIBQHNVAPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furosemide was first synthesized in 1962 by a team of scientists led by Karl H. Beyer at Hoechst AG, Germany. Since then, it has become one of the most commonly used diuretic drugs. The drug works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney, resulting in increased urine output.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This results in increased urine output and decreased fluid retention in the body. The drug also has a vasodilatory effect, which helps to lower blood pressure.
Biochemical and physiological effects:
Furosemide has several biochemical and physiological effects on the body. The drug inhibits the reabsorption of sodium and chloride ions in the kidney, leading to increased urine output and decreased fluid retention. It also has a vasodilatory effect, which helps to lower blood pressure. Furosemide has been shown to have a beneficial effect on renal function in patients with acute kidney injury.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. The drug is also widely available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. The drug can have variable effects depending on the individual patient, and its use can be associated with several side effects.

Future Directions

There are several future directions for research on Furosemide. One area of research is the potential use of the drug in the treatment of acute kidney injury and other kidney diseases. Another area of research is the development of new formulations of the drug that can be administered more easily or have fewer side effects. Additionally, further research is needed to better understand the mechanisms of action of the drug and its effects on the body.

Synthesis Methods

The synthesis of Furosemide involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 4-(2-furoyl)-1-piperazine to form the intermediate compound, which is further reacted with isobutyryl chloride and thiourea to form Furosemide.

Scientific Research Applications

Furosemide has been extensively studied for its therapeutic effects as a diuretic drug. It has also been studied for its potential use in the treatment of several other conditions, including acute kidney injury, hypertension, and pulmonary edema. The drug has been shown to have a beneficial effect on renal function in patients with acute kidney injury and has been used in the treatment of hypertension in combination with other drugs.

properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N4O3S/c1-14(2)18(25)22-20(28)21-15-5-7-16(8-6-15)23-9-11-24(12-10-23)19(26)17-4-3-13-27-17/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25,28)

InChI Key

MSGQIBQHNVAPGF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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